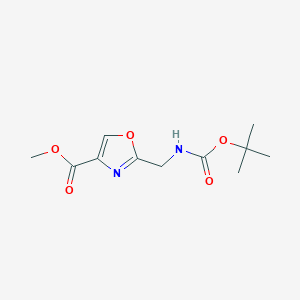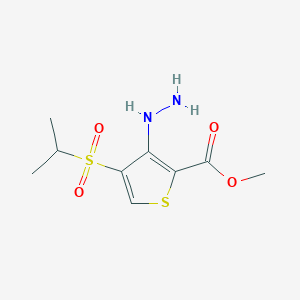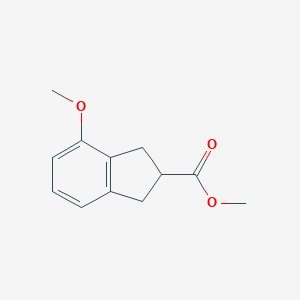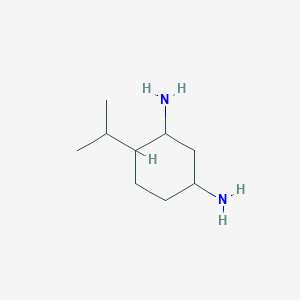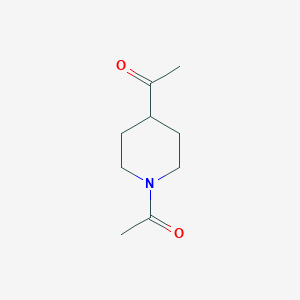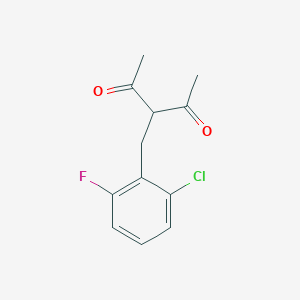
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate, also known as DMF-DMA, is a chemical compound commonly used in scientific research. It is a derivative of furan-2,3,4-tricarboxylic acid and is typically synthesized through a multistep process involving various reagents and catalysts. DMF-DMA has been found to have a variety of applications in research, including as a fluorescent probe for biological imaging and as a potential therapeutic agent for certain diseases.
Mecanismo De Acción
The mechanism of action of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate is not fully understood, but it is believed to involve the interaction of the compound with certain cellular components, such as proteins and lipids. The compound has been shown to be able to penetrate cell membranes, which allows it to be used for intracellular imaging. The exact mechanism by which Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate interacts with cellular components is an area of ongoing research.
Efectos Bioquímicos Y Fisiológicos
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been found to have a variety of biochemical and physiological effects. For example, the compound has been shown to be able to inhibit the growth of certain cancer cells in vitro. It has also been found to be able to induce apoptosis, or programmed cell death, in certain types of cancer cells. In addition, Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been shown to be able to modulate the activity of certain enzymes and receptors, which could have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate in scientific research is its high sensitivity and specificity as a fluorescent probe. The compound has been shown to be able to detect changes in pH and viscosity at very low concentrations, which makes it useful for a wide range of applications. However, there are also some limitations to using Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate, such as its relatively high cost and the fact that it can be toxic at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective than current methods. Another area of research could involve the use of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, there may be opportunities to further explore the mechanism of action of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate and to identify new applications for the compound in scientific research.
Métodos De Síntesis
The synthesis of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate typically involves several steps, including the reaction of furan-2,3,4-tricarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethylamine to form the amide intermediate, which is then treated with trimethylorthoformate and an acid catalyst to form the final product. The exact conditions and reagents used can vary depending on the specific synthesis protocol.
Aplicaciones Científicas De Investigación
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been found to have a variety of applications in scientific research. One of its primary uses is as a fluorescent probe for biological imaging. The compound has been shown to be highly sensitive to changes in pH, which makes it useful for monitoring pH changes within cells and tissues. Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has also been used as a probe for measuring the viscosity of biological fluids, as well as for detecting the presence of certain metal ions.
Propiedades
Número CAS |
191085-54-8 |
|---|---|
Nombre del producto |
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate |
Fórmula molecular |
C12H15NO7 |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate |
InChI |
InChI=1S/C12H15NO7/c1-13(2)9-7(11(15)18-4)6(10(14)17-3)8(20-9)12(16)19-5/h1-5H3 |
Clave InChI |
IGOUWDISGWMOHM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC |
SMILES canónico |
CN(C)C1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC |
Sinónimos |
2,3,4-Furantricarboxylic acid, 5-(dimethylamino)-, trimethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



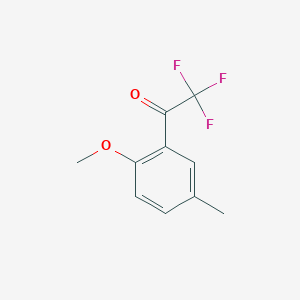
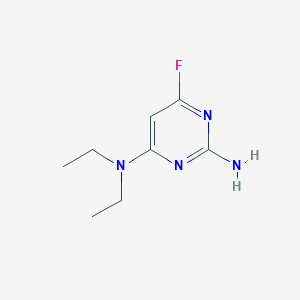
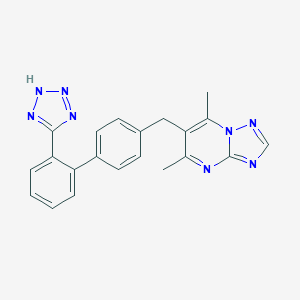
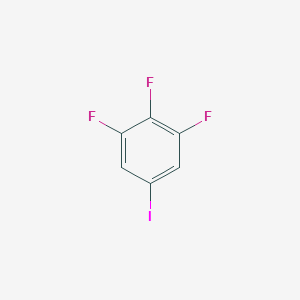
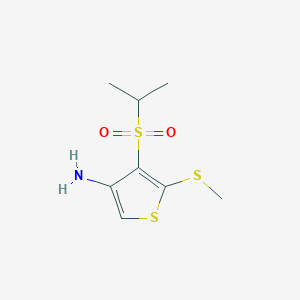
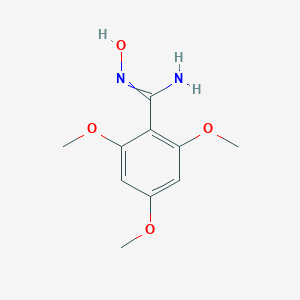
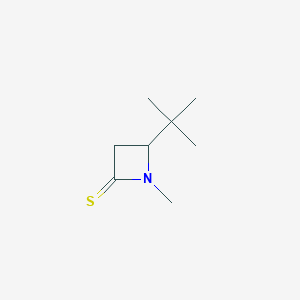
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)
